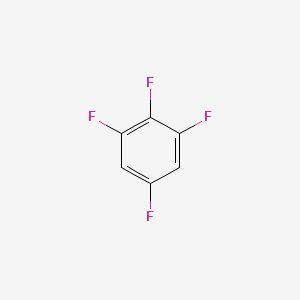

1,2,3,5-Tetrafluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHYOKRQTQBKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178340 | |

| Record name | 1,2,3,5-Tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-82-0 | |

| Record name | 1,2,3,5-Tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5-Tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,5-TETRAFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV201PZ5TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Aromatics

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,2,3,5-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a fluorinated aromatic compound that serves as a vital building block and versatile intermediate in a multitude of advanced chemical applications.[1] Its unique substitution pattern, with four highly electronegative fluorine atoms asymmetrically decorating the benzene ring, imparts a distinct set of electronic and physical properties. These characteristics are of profound interest to researchers in medicinal chemistry, materials science, and synthetic methodology.

In the realm of drug development, the strategic incorporation of fluorine atoms is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Fluorine substitution can enhance metabolic stability, increase binding affinity, and alter lipophilicity, making fluorinated scaffolds like this compound highly valuable starting points for novel therapeutics.[3][4] This guide provides an in-depth exploration of the core chemical principles governing this molecule, from its fundamental structure and bonding to its synthesis and spectroscopic characterization, offering field-proven insights for professionals leveraging its unique chemistry.

Part 1: Molecular Structure and Geometry

The structure of this compound (C₆H₂F₄) is defined by its planar, hexagonal carbon framework, a hallmark of its benzene core. The defining feature is the specific placement of four fluorine atoms and two hydrogen atoms, leading to a molecule with C₂ᵥ symmetry.

Bond Lengths and Angles: The Influence of Fluorine

The introduction of fluorine, the most electronegative element, significantly perturbs the geometry of the benzene ring compared to the parent hydrocarbon.

-

C-C Bond Lengths : In benzene, all C-C bonds are equivalent (≈ 1.39 Å). In this compound, slight variations are expected due to the asymmetric electronic pull of the fluorine atoms. Theoretical studies and crystal structure data of related fluorobenzenes show that C-C bonds adjacent to C-F bonds can be slightly shorter.[5] This shortening is attributed to the inductive effect of fluorine, which polarizes the sigma framework, drawing electron density towards the C-F bond and strengthening the adjacent C-C bonds.

-

C-F Bond Lengths : The C-F bond is exceptionally strong and relatively short (typically ≈ 1.35 Å). This is a consequence of the large electronegativity difference between carbon and fluorine and the effective overlap between carbon's sp² hybrid orbitals and fluorine's 2p orbital.

-

Bond Angles : The internal C-C-C bond angles within the ring are expected to deviate slightly from the ideal 120° of a perfect hexagon. The steric bulk and electronic repulsion of the adjacent fluorine atoms at positions 1, 2, and 3 can cause minor distortions in the local geometry.

Table 1: Key Physical and Structural Properties of this compound

| Property | Value | Source |

| CAS Number | 2367-82-0 | [6][7][8] |

| Molecular Formula | C₆H₂F₄ | [6][7][8] |

| Molecular Weight | 150.07 g/mol | [6][9] |

| IUPAC Name | This compound | [6] |

| InChIKey | UHHYOKRQTQBKSB-UHFFFAOYSA-N | [8][9] |

Part 2: Electronic Structure and Chemical Bonding

The chemical behavior of this compound is a direct consequence of the interplay between its σ- and π-electron systems, which are heavily influenced by the fluorine substituents. Fluorine atoms exert two primary electronic effects that act in opposition: a powerful electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

The Inductive vs. Resonance Dichotomy

Understanding this electronic push-pull is critical to predicting the molecule's reactivity and properties.

-

Inductive Effect (-I) : Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the σ-bond framework. This effect is dominant and significantly reduces the overall electron density of the aromatic ring, making it more electron-deficient (electrophilic) compared to benzene.

-

Resonance Effect (+R) : The lone pairs on the fluorine atoms can be delocalized into the π-system of the benzene ring. This donation of electron density partially counteracts the inductive effect. However, due to the poor energy match between the 2p orbitals of carbon and fluorine, this resonance donation is significantly weaker than the inductive withdrawal.

The net result is a strong deactivation of the ring towards electrophilic aromatic substitution and an activation towards nucleophilic aromatic substitution.

Caption: Logical relationship of fluorine's electronic effects.

Impact on Aromaticity

Aromaticity is a measure of the cyclic delocalization of π-electrons, which imparts stability. The fluorination of benzene has a nuanced effect on its aromaticity. While the ring remains aromatic, the degree of aromaticity is reduced compared to benzene.[10]

Studies using magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), indicate that fluorination decreases aromaticity in proportion to the number of fluorine atoms.[11] This is rationalized by two concurrent effects:

-

Resonance effects diminish the delocalization of π-electrons.[10][12]

-

Inductive effects decrease the charge density at the center of the ring.[10][12]

The equilibrium between these two phenomena ultimately leads to a decrease in the diatropic ring current, a key indicator of aromaticity.[10][12]

Part 3: Synthesis and Reactivity

The synthesis of specifically substituted fluorobenzenes often requires multi-step sequences. While a direct, high-yield synthesis for the 1,2,3,5-isomer is not commonly cited, its preparation can be conceptualized through established fluorination and substitution methodologies.

General Synthetic Approaches

A plausible synthetic route could involve the modification of a more readily available polysubstituted benzene. A generalized protocol for the synthesis of a tetrafluorobenzene isomer via decarboxylation is outlined below. This approach highlights a common strategy in fluorinated aromatic chemistry.

Experimental Protocol: Synthesis of a Tetrafluorobenzene via Decarboxylation

-

Objective: To prepare a tetrafluorobenzene isomer from its corresponding tetrafluorobenzoic acid precursor.

-

Causality: This method is effective because the carboxylate group can be removed under thermal conditions, often facilitated by a copper catalyst, leaving the stable fluorinated aromatic ring intact. This is a common final step in syntheses where the carboxyl group is used as a directing group or is the result of a previous oxidation step.

Methodology:

-

Apparatus Setup: A high-pressure reaction vessel equipped with a stirrer, heating mantle, and thermocouple is assembled.

-

Charging the Reactor: The reactor is charged with 2,3,4,5-tetrafluorobenzoic acid (1 equivalent), copper powder (catalytic amount, e.g., 0.03 equivalents), and an aqueous solvent such as an ammonia solution.[13]

-

Reaction Conditions: The vessel is sealed and heated to a temperature sufficient to induce decarboxylation, typically in the range of 200-250°C.[13] The reaction is monitored by pressure changes and/or analysis of aliquots.

-

Workup and Purification: After cooling, the reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Isolation: The solvent is removed by rotary evaporation, and the crude product is purified by distillation or chromatography to yield the pure tetrafluorobenzene.

This protocol is generalized from a reported synthesis of 1,2,3,4-tetrafluorobenzene and serves as an illustrative example of a key synthetic transformation in this chemical class.[13]

Reactivity Profile

The electron-deficient nature of the this compound ring dictates its reactivity.

-

Nucleophilic Aromatic Substitution (SₙAr): The molecule is highly susceptible to SₙAr reactions. The fluorine atoms can be displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). The positions ortho and para to the remaining hydrogen atoms are typically the most activated sites for substitution.

-

Electrophilic Aromatic Substitution: The two hydrogen atoms can be substituted by electrophiles, but this requires harsh reaction conditions due to the ring's deactivation. Reactions like bromination can be achieved using strong activating agents like oleum.[14]

-

Deprotonation: The C-H bonds are relatively acidic due to the inductive withdrawal of the fluorine atoms. Strong bases can deprotonate the ring to form a fluorinated phenyl anion, a useful intermediate for forming new carbon-carbon or carbon-heteroatom bonds.

Part 4: Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

NMR is the most powerful tool for structure elucidation. The molecule's C₂ᵥ symmetry results in a distinct and predictable set of signals.

-

¹H NMR: Due to the molecule's symmetry, the two hydrogen atoms are chemically equivalent, but they will appear as a complex multiplet due to coupling with the four fluorine atoms (H-F coupling).

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Three distinct fluorine environments are expected: F at C1/C3, F at C2, and F at C5. Each will produce a multiplet due to F-F and F-H coupling.

-

¹³C NMR: Four distinct carbon signals are expected: C1/C3, C2, C4/C6, and C5. These signals will be split into complex multiplets due to C-F coupling, with ¹J_CF coupling constants being particularly large (typically > 200 Hz).

Table 2: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | ~6.7-7.0 | m (complex) | J_HF and J_HH |

| ¹⁹F | Varies | m (complex) | J_FF and J_FH |

| ¹³C | Varies | m (due to C-F coupling) | ¹J_CF, ²J_CF, etc. |

| Note: Exact chemical shifts and coupling constants are dependent on the solvent and instrument frequency. This table provides expected ranges and patterns.[9][15] |

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak at m/z = 150, corresponding to the molecular weight of C₆H₂F₄.[8] The fragmentation pattern will be characteristic of a stable aromatic ring, with potential loss of fluorine or HF fragments.

Caption: Workflow for spectroscopic structure validation.

Conclusion

This compound is more than just a substituted benzene; it is a precisely engineered chemical tool. Its structure is a delicate balance of a stable aromatic core perturbed by the powerful electronic effects of asymmetrically placed fluorine atoms. This balance results in reduced aromaticity but imparts high thermal stability, chemical resistance, and a predictable reactivity profile centered on nucleophilic substitution.[1] For scientists in drug discovery and materials science, a thorough understanding of its bonding, electronic nature, and spectroscopic signatures is paramount for harnessing its potential to create complex, high-performance molecular structures.

References

-

Poater, J., Solà, M., & Bickelhaupt, F. M. (2015). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. Chemistry – A European Journal, 21(10), 4142-4149. Available from: [Link]

-

Gómez-Suárez, A., et al. (2015). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. Angewandte Chemie International Edition, 54(6), 1789-1792. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 1. Benzene and its fluorinated derivatives. [Image]. Available from: [Link]

- Google Patents. (1972). US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene.

-

ResearchGate. (n.d.). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

Wall, L. A., & Pummer, W. J. (1958). Synthesis of Some Disubstituted 3,4,5,6,-Tetrafluorobenzenes 1, 2. Journal of Research of the National Bureau of Standards, 60(5), 469-472. Available from: [Link]

-

ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. Available from: [Link]

-

NIST. (n.d.). Benzene, 1,2,3,4-tetrafluoro-. NIST Chemistry WebBook. Available from: [Link]

-

Chemical Synthesis Database. (n.d.). 1,2,4,5-tetrafluorobenzene. Available from: [Link]

-

Stenutz. (n.d.). 1,2,4,5-tetrafluorobenzene. Available from: [Link]

-

SpectraBase. (n.d.). 1,2,3,5 Tetrafluorobenzene. John Wiley & Sons, Inc. Available from: [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetrafluorobenzene. National Center for Biotechnology Information. Available from: [Link]

-

NIST. (n.d.). Benzene, 1,2,3,5-tetrafluoro-. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. (2016). Density Functional and Semiempirical Investigation of 1,2,3,4 Tetrafluorobenzene Clusters. Available from: [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrafluorobenzene. National Center for Biotechnology Information. Available from: [Link]

-

NIST. (n.d.). Benzene, 1,2,3,5-tetrafluoro- Reaction thermochemistry data. NIST Chemistry WebBook. Available from: [Link]

-

NIST. (n.d.). Benzene, 1,2,3,5-tetrafluoro- General Information. NIST Chemistry WebBook. Available from: [Link]

-

LookChem. (n.d.). Sourcing 1,2,4,5-Tetrafluorobenzene: A Buyer's Guide to Quality. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 1,3,5-Trifluorobenzene: Applications and Properties. Available from: [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

Elsevier. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. ScienceDirect. Available from: [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(20), 11943–11954. Available from: [Link]

-

Sharma, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2821-2843. Available from: [Link]

-

Supercomputing Frontiers and Innovations. (2022). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C6H2F4 | CID 16910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Benzene, 1,2,3,5-tetrafluoro- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. 1,2,3,4-Tetrafluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 14. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 15. This compound(2367-82-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1,2,3,5-Tetrafluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetrafluorobenzene is a highly versatile fluorinated aromatic compound that has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and particularly in the fields of pharmaceutical and agrochemical development.[1] Its unique electronic properties, conferred by the four fluorine atoms on the benzene ring, render it an invaluable building block for the synthesis of complex molecules and advanced materials.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical identifiers, synthesis and purification protocols, spectroscopic signature, and key applications, with a focus on its role in contemporary research and development.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the fundamental properties of a chemical are paramount for its effective and safe use in a research setting.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, with the CAS (Chemical Abstracts Service) number being the most universally recognized.

| Identifier Type | Value | Source(s) |

| CAS Number | 2367-82-0 | [1][2][3][4] |

| IUPAC Name | This compound | [2][3] |

| Molecular Formula | C₆H₂F₄ | [1][4] |

| Molecular Weight | 150.08 g/mol | [1][4] |

| InChI | InChI=1S/C6H2F4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | [2][5] |

| InChIKey | UHHYOKRQTQBKSB-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | C1=C(C=C(C(=C1F)F)F)F | [2][3] |

| PubChem CID | 16910 | [1][2][4] |

| EC Number | 219-126-4 | [2] |

| MDL Number | MFCD00000302 | [1][2][4] |

| Synonyms | 1,2,4,6-Tetrafluorobenzene, 1,3,4,5-Tetrafluorobenzene, m-Tetrafluorobenzene | [2][3] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical processes and its suitability for specific applications.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Density | 1.42 g/mL | [1][4] |

| Boiling Point | 84 °C | [1][4] |

| Refractive Index | n20/D 1.4 | [1][4] |

| Purity (typical) | ≥ 98% (GC) | [1][4] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes, often involving the partial reduction (defluorination) of more highly fluorinated precursors or through nucleophilic aromatic substitution on a trifluorinated arene.

Synthetic Pathways

One common laboratory-scale approach involves the selective hydrodefluorination of pentafluorobenzene. This reaction is predicated on the nucleophilic attack of a hydride ion, typically from a reagent like lithium aluminum hydride, on the electron-deficient pentafluorobenzene ring.[6] The reaction often yields a mixture of tetrafluorobenzene isomers, with the 1,2,4,5- and 1,2,3,5-isomers being prominent products. The regioselectivity can be influenced by reaction conditions such as solvent and temperature.

The diagram below illustrates a generalized synthetic workflow for the preparation of this compound from pentafluorobenzene.

Caption: Generalized workflow for the synthesis of this compound.

Purification Protocol

Given that synthetic routes often yield isomeric mixtures, purification is a critical step. Fractional distillation is a common method for separating tetrafluorobenzene isomers on a larger scale, exploiting subtle differences in their boiling points. For achieving high purity on a laboratory scale, preparative gas chromatography (GC) is a powerful technique.

General Purification Protocol by Column Chromatography:

While less common for separating isomers of this volatility, column chromatography can be employed for the removal of non-volatile impurities.

-

Stationary Phase Selection: Silica gel is a standard choice.

-

Mobile Phase Selection: A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane, is typically effective.

-

Column Packing and Loading: The crude product is loaded onto a properly packed silica gel column.

-

Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected.

-

Analysis: The purity of the collected fractions is assessed by analytical techniques such as GC-MS or NMR.

Spectroscopic Analysis and Interpretation

Confirmation of the structure and assessment of the purity of this compound are routinely achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated aromatic compounds.

-

¹H NMR: The proton NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two non-equivalent protons on the aromatic ring. These signals appear as complex multiplets due to coupling with each other and with the neighboring fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum provides crucial information about the fluorine environments. For this compound, three distinct signals are expected, corresponding to the three non-equivalent fluorine atoms. The coupling patterns (J-coupling) between the fluorine atoms and between the fluorine and hydrogen atoms provide definitive structural confirmation.[8] The interpretation of these complex, often second-order, coupling patterns is a key aspect of analyzing the spectra of polyfluorinated aromatics.[8]

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for assessing the purity and confirming the molecular weight of this compound.

-

Gas Chromatography (GC): A suitable GC method will separate this compound from solvents, starting materials, and other isomeric byproducts. A common stationary phase for this analysis is a non-polar or mid-polarity column, such as one based on 5% phenyl polysiloxane.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 150, corresponding to the molecular weight of the compound.[2][3] The fragmentation pattern will exhibit characteristic losses of fluorine and other fragments, which can be used to further confirm the identity of the compound.

Typical GC-MS Protocol:

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Injection: A small volume (typically 1 µL) is injected into the GC.

-

Separation: The sample is separated on a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) with a suitable temperature program.

-

Detection: The separated components are detected by the mass spectrometer, which records the mass-to-charge ratio of the resulting ions.

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the fluorine atoms, which makes the aromatic ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNA)

This compound is an excellent substrate for nucleophilic aromatic substitution (SNA) reactions.[6] In these reactions, a nucleophile displaces one of the fluorine atoms. The regioselectivity of the substitution is influenced by the substitution pattern of the starting material and the nature of the nucleophile. This reactivity makes it a valuable building block for introducing a tetrafluorophenyl moiety into a target molecule.[9]

The general mechanism for an SNA reaction is a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.[10] The initial addition of the nucleophile is typically the rate-determining step.[10]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a tetrafluorobenzene ring.

Applications in Drug Development and Agrochemicals

The incorporation of fluorine into drug candidates and agrochemicals can significantly enhance their biological properties, including metabolic stability, binding affinity, and bioavailability.[11] this compound serves as a key intermediate for introducing the tetrafluorophenyl group into bioactive molecules.[1]

While specific examples of blockbuster drugs derived directly from this compound are not prominently cited in publicly accessible literature, the broader class of polyfluorinated benzenes are crucial in the synthesis of numerous pharmaceuticals and agrochemicals.[11][12] For instance, the related compound 1,3,5-trifluorobenzene is a precursor in the synthesis of the anti-AIDS drug Bictegravir.[13] The principles of using such fluorinated building blocks are directly applicable to this compound in the design of new chemical entities.

Other Applications

Beyond life sciences, this compound and its isomers find use in:

-

Materials Science: As monomers or additives in the synthesis of high-performance polymers and coatings with enhanced thermal stability and chemical resistance.[1]

-

Solvents: Due to their unique polarity and stability, they can be used as solvents in specialized chemical reactions.[1]

-

Electronic Materials: As precursors for materials used in organic electronics, such as organic light-emitting diodes (OLEDs).[14]

Safety and Handling

This compound is a flammable liquid and an irritant.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All ignition sources should be excluded from the handling area. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity in nucleophilic aromatic substitution reactions, make it a valuable tool for the synthesis of a wide array of functional molecules. A thorough understanding of its identifiers, synthetic and purification methods, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in research and development endeavors aimed at creating novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. This compound. (n.d.). Retrieved from [Link]

- Parkinson, J. (1962). Preparation of 1,2,4,5-tetrafluorobenzene. Journal of the Chemical Society, 4966.

- Wall, L. A., & Pummer, W. J. (1958). Synthesis of Some Disubstituted 3,4,5,6,-Tetrafluorobenzenes. Journal of Research of the National Bureau of Standards, 60(5), 469-472.

-

Wikipedia. Pentafluorobenzene. (n.d.). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 1,2,3,4-Tetrafluorobenzene: Properties, Uses, and Production. (n.d.). Retrieved from [Link]

- Pummer, W. J., & Wall, L. A. (1959). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards, 63A(2), 167-173.

-

PubChem. This compound. (n.d.). Retrieved from [Link]

- Pleschke, A., & Marhold, A. (2006). U.S. Patent No. 2006/0009643 A1. Washington, DC: U.S.

- Wang, Y., et al. (2018). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry, 20(15), 3469-3475.

-

Total Synthesis. Nucleophilic Aromatic Substitution Mechanism & Key Concepts. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

NIST. Benzene, 1,2,4,5-tetrafluoro-. (n.d.). Retrieved from [Link]

-

SpectraBase. 1,2,3,5 Tetrafluorobenzene. (n.d.). Retrieved from [Link]

- Pozdnyakov, V. F., et al. (2005). Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium. Russian Journal of Organic Chemistry, 41(8), 1168-1174.

-

Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

ResearchGate. Defluorination pathway of fluorobenzene. (n.d.). Retrieved from [Link]

- Pozdnyakov, V. F., et al. (2005). Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene. ProQuest.

- Aguilar, J. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(28), 8266-8275.

- Mossine, A. V., et al. (2021).

- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions.

- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.

- Ni, C., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 45(3), 139-152.

- Hanson, P., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Magnetic Resonance in Chemistry, 57(8), 441-451.

-

Restek. Fluorobenzene. (n.d.). Retrieved from [Link]

-

University of Ottawa. 19Fluorine NMR. (n.d.). Retrieved from [Link]

- Jeschke, P. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Pest Management Science, 77(8), 3435-3449.

- Aguilar, J. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(28), 8266-8275.

-

U.S. Environmental Protection Agency. Direct Interface GC/MS Method. (n.d.). Retrieved from [Link]

-

MDPI. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. (n.d.). Retrieved from [Link]

-

PubMed. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. (n.d.). Retrieved from [Link]

-

ACS Publications. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). Retrieved from [Link]

-

PubMed Central. Fluorinated building blocks in drug design: new pathways and targets. (n.d.). Retrieved from [Link]

-

Agilent. CHEMICAL PURITY ANALYSIS. (2016). Retrieved from [Link]

-

Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H2F4 | CID 16910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound(2367-82-0) 1H NMR [m.chemicalbook.com]

- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 13. Page loading... [guidechem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1,2,3,5-Tetrafluorobenzene: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

1,2,3,5-Tetrafluorobenzene is a distinct isomer within the tetrafluorinated benzene family, defined by its asymmetrical substitution pattern. This arrangement imparts a unique combination of physical and chemical properties crucial for its application in synthesis.

Molecular Identity:

-

Chemical Formula: C₆H₂F₄

-

Molecular Weight: 150.07 g/mol

-

CAS Number: 2367-82-0

The fundamental properties of this clear, colorless liquid are summarized in the table below, providing a baseline for its handling and use in various reaction conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.42 g/cm³ | [1] |

| Boiling Point | 84 °C | [1] |

| Melting Point | -48 °C | [2] |

| Refractive Index (n20/D) | 1.4 | [1] |

| Flash Point | 4 °C | [3] |

Spectroscopic and Analytical Characterization

Confident identification of this compound and its derivatives is paramount. The following section details the expected spectroscopic signatures for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of fluorinated aromatics due to the high sensitivity of the ¹⁹F nucleus and the characteristic coupling patterns between ¹H, ¹³C, and ¹⁹F nuclei.

-

¹⁹F NMR: The spectrum, typically run with proton decoupling, is expected to show three distinct signals corresponding to the three unique fluorine environments (F1/F3, F2, F5). Data acquired in CDCl₃ provides a reference for these environments.[4][5] The large chemical shift dispersion of ¹⁹F NMR is particularly advantageous for resolving complex mixtures.[6]

-

¹H NMR: The spectrum will display two signals for the two non-equivalent protons (H4, H6). These signals will appear as complex multiplets due to coupling with each other (meta-coupling) and with multiple fluorine atoms over several bonds (JHF).

-

¹³C NMR: The proton-decoupled ¹³C spectrum will show four signals for the four unique carbon environments. Each signal will be split into complex multiplets due to one-bond and multi-bond carbon-fluorine couplings (JCF), which are invaluable for unambiguous assignment.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and fragmentation patterns, which are characteristic of the compound's structure.

-

Molecular Ion (M⁺•): A prominent molecular ion peak is observed at m/z 150, corresponding to the molecular weight of C₆H₂F₄.[8]

-

Key Fragmentation Pathways: The fragmentation of polyfluoroaromatic compounds is complex. Common fragmentation pathways involve the loss of fluorine atoms or HF. The initial ionization typically occurs on the π-system of the benzene ring.[9][10] The subsequent fragmentation cascade can provide a fingerprint for the specific isomer.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the high polarization of its carbon-fluorine bonds, making the aromatic ring highly susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SₙAr)

This is the cornerstone of this compound's reactivity. The four strongly electron-withdrawing fluorine atoms activate the benzene ring, making it electron-deficient and thus an excellent electrophile for SₙAr reactions.

Mechanism and Causality: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of a fluoride ion, which is a good leaving group in this context.

A key principle in SₙAr is that fluorine is often a better leaving group than heavier halogens (F > Cl > Br > I).[11] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine creates a more electrophilic carbon center, accelerating the attack, which outweighs its stronger bond strength compared to other halogens.[11]

Regioselectivity: The asymmetrical substitution pattern of this compound presents a critical question of regioselectivity: which fluorine atom is preferentially displaced? The positions C1/C3, C2, and C5 are electronically distinct. While specific studies on this isomer are limited, the regioselectivity is governed by the ability of the remaining fluorine atoms to stabilize the negative charge in the Meisenheimer intermediate. Attack at a position that allows for maximal resonance and inductive stabilization by the other fluorine atoms is favored.[6] Experimental validation is crucial for any new nucleophile.

Diagram: Generalized SₙAr Workflow

The following diagram illustrates the logical flow of a typical SₙAr experiment using a polyfluoroarene like this compound.

Sources

- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4,5,6-tetrafluoroisophthalonitrile [stenutz.eu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,3,4,6-TETRAFLUORONITROBENZENE | 314-41-0 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. Benzene, 1,2,3,5-tetrafluoro- [webbook.nist.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. US10695367B2 - Pharmaceutical compositions - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 1,2,3,5-Tetrafluorobenzene

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

1,2,3,5-Tetrafluorobenzene (C₆H₂F₄) is a significant fluorinated aromatic compound utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern imparts specific chemical and physical properties that are of great interest to researchers in organic synthesis and drug development. A thorough characterization of this molecule is paramount for quality control, reaction monitoring, and structural elucidation. Spectroscopic techniques provide the foundational data for this characterization, offering a detailed fingerprint of the molecule's structure and electronic environment.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound. As a self-validating reference, it integrates field-proven insights with established scientific principles, explaining not just the data itself, but the causality behind experimental choices and interpretation. We will delve into Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), Mass, and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed protocols and computational insights.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its asymmetric substitution, results in a unique set of spectroscopic features. The molecule belongs to the Cₛ point group, which dictates the number and activity of its vibrational modes in Infrared (IR) and Raman spectroscopy. The four fluorine substituents create a complex electronic environment, profoundly influencing the chemical shifts and coupling patterns observed in NMR spectroscopy. The crystal structure reveals a layered monoclinic arrangement held together by C–H⋯F–C hydrogen bonds, a weak intermolecular interaction that can influence solid-state measurements.[1]

| Property | Value | Source |

| CAS Number | 2367-82-0 | [2][3] |

| Molecular Formula | C₆H₂F₄ | [2][3][4] |

| Molecular Weight | 150.07 g/mol | [2][3][4] |

| InChIKey | UHHYOKRQTQBKSB-UHFFFAOYSA-N | [2][3][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The presence of both proton (¹H) and fluorine (¹⁹F) nuclei, both with a nuclear spin of ½, leads to complex but highly informative spectra dominated by heteronuclear coupling.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals for the two hydrogen atoms on the aromatic ring. Due to the asymmetry of the fluorine substitution, these protons are chemically non-equivalent. Their signals are split into complex multiplets due to coupling with each other (homonuclear coupling) and with the four neighboring fluorine atoms (heteronuclear ¹H-¹⁹F coupling). The analysis of these coupling constants is critical for unambiguous signal assignment.

¹⁹F NMR Spectroscopy

Fluorine-19 is an ideal nucleus for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[6] The ¹⁹F NMR spectrum of this compound provides distinct signals for the chemically non-equivalent fluorine atoms. The large chemical shift dispersion of ¹⁹F NMR (spanning over 800 ppm) allows for excellent signal resolution.[6] The spectrum is further complicated by significant ¹⁹F-¹⁹F coupling, which can occur over several bonds (long-range coupling) and provides valuable information about the relative positions of the fluorine atoms.[6]

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, six distinct signals are expected for the six aromatic carbon atoms. The key feature is the presence of large one-bond carbon-fluorine couplings (¹J_CF), which split the signals of the fluorinated carbons into doublets. Longer-range C-F couplings (²J_CF, ³J_CF) can further split these signals and those of the non-fluorinated carbons, often resulting in complex multiplets that require advanced analytical techniques to fully resolve.[7]

Table 1: Summary of NMR Data (Typical)

| Nucleus | Chemical Shift (ppm) Range | Key Coupling Constants (Hz) | Notes |

| ¹H | 6.8 - 7.5 | ³J_HH, ³J_HF, ⁴J_HF, ⁵J_HF | Complex multiplets due to H-F coupling. |

| ¹⁹F | -110 to -160 | ³J_FF, ⁴J_FF, ⁵J_FF | Referenced against CFCl₃. Large F-F couplings are observed.[8][9] |

| ¹³C | 100 - 165 | ¹J_CF (~240-260 Hz) | Signals for C-F carbons are large doublets. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common starting point.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the ¹H, ¹⁹F, and ¹³C probes to the instrument's operating frequency to ensure maximum sensitivity.

-

Lock the spectrometer on the deuterium signal of the solvent to maintain field-frequency stability.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

-

¹⁹F Spectrum: Acquire a ¹H-decoupled ¹⁹F spectrum to simplify the multiplets by removing H-F couplings. This helps in analyzing the F-F coupling patterns.

-

¹³C Spectrum: Acquire a ¹H broadband decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).[10] A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as ¹H-¹³C HSQC (for one-bond correlations) and HMBC (for long-range correlations).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra to ensure all peaks are in pure absorption mode.

-

Perform baseline correction.

-

Calibrate the chemical shift scale. For ¹H and ¹³C, reference to the residual solvent peak or an internal standard like TMS. For ¹⁹F, an external reference like CFCl₃ is standard.[9]

-

Integrate the signals to determine the relative ratios of nuclei.

-

Caption: Workflow for NMR-based structural elucidation.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a unique "fingerprint." IR and Raman spectroscopy are complementary techniques governed by different selection rules.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions arising from vibrations that cause a change in the molecule's dipole moment. Key characteristic bands include:

-

C-H Stretching: Typically found in the 3050-3150 cm⁻¹ region.

-

C=C Aromatic Stretching: A series of bands between 1450-1650 cm⁻¹.

-

C-F Stretching: Strong, characteristic absorptions in the 1100-1400 cm⁻¹ region. The multiple fluorine atoms lead to several strong bands in this area.

-

C-H Out-of-Plane Bending: Found in the 700-900 cm⁻¹ region, their position is indicative of the substitution pattern.

FTIR spectra can be obtained using various techniques, including neat (as a thin film), ATR (Attenuated Total Reflectance) for solids or liquids, or in the vapor phase.[2][3]

Raman Spectroscopy

Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. It is particularly useful for observing symmetric vibrations and C-C backbone modes that may be weak or inactive in the IR spectrum. For this compound, the symmetric "ring breathing" mode is often a prominent feature in the Raman spectrum.

Table 2: Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3100 | Aromatic C-H Stretch | IR, Raman |

| ~1630 | Aromatic C=C Stretch | IR, Raman |

| ~1520 | Aromatic C=C Stretch | IR, Raman |

| 1100 - 1400 | C-F Stretch | IR (Strong) |

| ~850 | C-H Out-of-Plane Bend | IR (Strong) |

Experimental Protocol: Vibrational Spectroscopy

-

Sample Preparation:

-

FTIR (ATR): Place a single drop of liquid this compound directly onto the ATR crystal. No further preparation is needed. This is often the most straightforward method.

-

FT-Raman: Place the liquid sample in a glass vial or NMR tube.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty accessory (ATR crystal or empty vial). This is crucial for removing atmospheric (H₂O, CO₂) and instrumental contributions.

-

Collect the sample spectrum. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

The spectral resolution should be set to at least 4 cm⁻¹.[11]

-

-

Data Processing:

Caption: Principles of IR Absorption and Raman Scattering.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common technique.

The mass spectrum is characterized by an intense molecular ion peak (M⁺˙) at m/z 150, confirming the molecular weight.[2] The fragmentation pattern is influenced by the stability of the aromatic ring and the C-F bonds. Common fragmentation pathways observed include:

-

Loss of Fluorine: [M - F]⁺ at m/z 131.

-

Loss of CF₂: A metastable peak at m/e 81.97 has been observed in some polyfluorobenzenes, corresponding to the transition C₆F₄⁺˙ → C₅F₃⁺ + CF₂.[14]

-

Other significant fragments include C₅F₂H⁺ and C₃F₃⁺.[14]

Table 3: Major Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment | Relative Abundance |

| 150 | [C₆H₂F₄]⁺˙ (Molecular Ion) | High |

| 131 | [C₆H₂F₃]⁺ | Moderate |

| 99 | [C₅H₂F]⁺ or [C₄F₃]⁺ | Moderate |

| 81 | [C₅H₂]⁺ or [C₃F₂H]⁺ | Moderate |

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the sample from any impurities before it enters the MS.

-

Set an appropriate GC temperature program to ensure the compound elutes as a sharp peak.

-

Set the MS to operate in Electron Ionization (EI) mode, typically at 70 eV.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The MS will continuously scan a mass range (e.g., m/z 40-400) as the compound elutes from the GC column.

-

Data Analysis:

-

Extract the mass spectrum from the apex of the GC peak corresponding to this compound.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it to known fragmentation mechanisms of fluorinated aromatics.[14]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. The presence of fluorine substituents, which are weakly activating, can cause a slight shift (typically bathochromic, to longer wavelengths) in the absorption maxima compared to unsubstituted benzene. Data for this compound can be found in specialized databases.[15]

The Role of Computational Spectroscopy

Modern computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in spectroscopic analysis.[16][17] It allows for the prediction of:

-

NMR chemical shifts and coupling constants.

-

Vibrational frequencies (IR and Raman) and their intensities.

-

Electronic transition energies (UV-Vis).

These calculated spectra can be compared with experimental data to aid in the assignment of complex signals and to provide a deeper understanding of the molecule's electronic structure.[18][19]

Conclusion

The comprehensive spectroscopic analysis of this compound provides an unambiguous structural fingerprint essential for its application in research and development. NMR spectroscopy offers detailed insight into the atomic connectivity through chemical shifts and complex spin-spin coupling patterns. Vibrational spectroscopy provides a characteristic fingerprint based on molecular motions, while mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways. Each technique provides a unique and complementary piece of the structural puzzle. The protocols and data presented in this guide serve as a validated resource for scientists, ensuring accuracy and reliability in the characterization of this important fluorinated building block.

References

-

SpectraBase. 1,2,3,5 Tetrafluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link][8]

-

NIST Chemistry WebBook. Benzene, 1,2,4,5-tetrafluoro-. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][6]

-

PubChem. 1,2,4,5-Tetrafluorobenzene | C6H2F4 | CID 9474. [Link]

-

SpectraBase. 1,2,3,5 Tetrafluorobenzene - Optional[Vapor Phase IR] - Spectrum. [Link][3]

-

Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. [Link][7]

-

SpectraBase. 1,2,3,5 Tetrafluorobenzene - Optional[Raman] - Spectrum. [Link][13]

-

SpectraBase. 1,2,3,5 Tetrafluorobenzene - Optional[1H NMR] - Chemical Shifts. [Link][20]

-

NIST Chemistry WebBook. Benzene, 1,2,3,5-tetrafluoro-. [Link][4]

-

Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. [Link]

-

DTIC. MASS SPECTRA OF SOME SUBSTITUTED POLYFLUOROBENZENES. [Link][14]

-

ACS Publications. Raman Spectroscopy, Group Theory, and Computational Chemistry. [Link][18]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link][9]

-

NIST Chemistry WebBook. Benzene, 1,2,3,5-tetrafluoro-. [Link]

-

National Bureau of Standards. Synthesis of Some Disubstituted 3,4,5,6,- Tetrafluorobenzenes. [Link]

-

ResearchGate. (A) UV-vis absorption spectra of 1, 2 and 3 in tetrahydrofuran. (B).... [Link]

-

Fluorine notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[21]. [Link]

-

science-softCon. UV/Vis+ Photochemistry Database - List of substances. [Link][15]

-

PubChem. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745. [Link]

-

RSC Publishing. C–H⋯F–C hydrogen bonding in this compound and other fluoroaromatic compounds and the crystal structure of alloxan revisited. [Link][1]

-

Indian Academy of Sciences. Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. [Link][16]

-

University of Bologna. Computational molecular spectroscopy. [Link][17]

-

ResearchGate. Future of computational molecular spectroscopy-from supporting interpretation to leading the innovation. [Link][19]

-

White Rose Research Online. Time-Resolved Raman Spectroscopy of Hexafluorobenzene (C6F6) under Laser-Driven Shock Compression. [Link]

-

MDPI. Structural, Infrared and Raman Spectroscopy Reinvestigation, and Theoretical Optoelectronic Properties of Hydrazinium (1+) Hexafluorosilicate (N2H5)2SiF6. [Link][11]

-

Hindawi. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4. [Link]

Sources

- 1. C–H⋯F–C hydrogen bonding in this compound and other fluoroaromatic compounds and the crystal structure of alloxan revisited - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C6H2F4 | CID 16910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Benzene, 1,2,3,5-tetrafluoro- [webbook.nist.gov]

- 5. This compound(2367-82-0) 1H NMR spectrum [chemicalbook.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. colorado.edu [colorado.edu]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. One moment, please... [biointerfaceresearch.com]

- 12. This compound(2367-82-0) IR Spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]

- 16. ias.ac.in [ias.ac.in]

- 17. cris.unibo.it [cris.unibo.it]

- 18. par.nsf.gov [par.nsf.gov]

- 19. researchgate.net [researchgate.net]

- 20. spectrabase.com [spectrabase.com]

- 21. 1,2,4,5-Tetrafluorobenzene(327-54-8) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1,2,3,5-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of 1,2,3,5-tetrafluorobenzene. This molecule serves as an exemplary case study for understanding complex spin-spin coupling networks in polyfluorinated aromatic systems, a crucial skill for professionals in pharmaceutical and materials science. This guide will delve into the theoretical underpinnings of the observed spectra, present a detailed analysis of chemical shifts and coupling constants, and provide a practical protocol for acquiring high-quality NMR data.

Theoretical Framework: The Language of Spin-Spin Coupling in Fluoroaromatics

The NMR spectra of this compound are dictated by the intricate spin-spin couplings between the two protons and four fluorine atoms. Both ¹H and ¹⁹F are spin-½ nuclei, leading to complex splitting patterns that can be fully elucidated through a quantum mechanical approach. The analysis of such spectra provides invaluable information about the electronic structure and connectivity of the molecule.

The key to deciphering these spectra lies in understanding the various through-bond scalar couplings, denoted as J-couplings. In this molecule, we encounter:

-

Homonuclear couplings: ¹H-¹H (JHH) and ¹⁹F-¹⁹F (JFF) couplings.

-

Heteronuclear couplings: ¹H-¹⁹F (JHF) couplings.

These couplings occur over a specific number of bonds, denoted by a superscript (e.g., ³J for a three-bond coupling). The magnitude of these coupling constants is influenced by factors such as the number and type of intervening bonds, the dihedral angle between the coupled nuclei, and the electronic environment. Long-range couplings (four or more bonds) are frequently observed in fluorinated aromatic systems and are particularly informative.[1]

The ¹H NMR Spectrum: A Deceptively Simple View

The ¹H NMR spectrum of this compound appears as a complex multiplet. The two protons (H-4 and H-6) are chemically equivalent due to the molecule's C₂ᵥ symmetry but are magnetically non-equivalent. This gives rise to a spectrum that is more complex than a simple first-order analysis would suggest. The observed splitting pattern is a result of couplings to each other and to the four fluorine nuclei.

A detailed analysis, treating the spin system as AA'XX'MR, reveals the precise coupling constants.[1][2] The chemical shift of the protons is influenced by the strong electron-withdrawing effects of the fluorine substituents.

The ¹⁹F NMR Spectrum: A Window into a Complex Spin System

The ¹⁹F NMR spectrum of this compound is considerably more complex and informative than the proton spectrum. Due to the large chemical shift dispersion of ¹⁹F NMR, the signals for the non-equivalent fluorine atoms are well-resolved.[3] The spectrum reveals a wealth of information about both homo- and heteronuclear coupling constants.

The four fluorine atoms give rise to three distinct signals due to the molecular symmetry: F-1/F-3, F-2, and F-5. Each of these signals is a complex multiplet due to couplings with the other fluorine nuclei and the two protons. The analysis of these multiplets allows for the determination of all JFF and JHF values. Of particular note are the ortho, meta, and para ¹⁹F-¹⁹F coupling constants, which follow a predictable trend in magnitude.[1][2]

Summary of NMR Data

The following tables summarize the experimentally determined chemical shifts and coupling constants for this compound.

Table 1: ¹H and ¹⁹F Chemical Shifts

| Nucleus | Chemical Shift (ppm) |

| H-4, H-6 | Value to be confirmed by spectral data |

| F-1, F-3 | Value to be confirmed by spectral data |

| F-2 | Value to be confirmed by spectral data |

| F-5 | Value to be confirmed by spectral data |

Note: Chemical shifts are typically referenced to an internal standard such as tetramethylsilane (TMS) for ¹H NMR and CFCl₃ for ¹⁹F NMR.

Table 2: ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F Coupling Constants (Hz) [1][2]

| Coupling | Type | Value (Hz) |

| JH4,H6 | ⁵JHH | 2.7 |

| JH4,F1 | ⁴JHF | 6.5 |

| JH4,F2 | ⁵JHF | 0.3 |

| JH4,F3 | ³JHF | 10.1 |

| JH4,F5 | ³JHF | 8.8 |

| JF1,F2 | ³JFF | -20.9 |

| JF1,F3 | ⁴JFF | 1.8 |

| JF1,F5 | ⁵JFF | 8.8 |

| JF2,F3 | ³JFF | -20.9 |

| JF2,F5 | ⁴JFF | 1.8 |

Note: The signs of the coupling constants are relative and were determined by detailed spectral analysis.[1][2]

Visualizing the Spin-Spin Coupling Network

To better understand the intricate relationships between the nuclei in this compound, a spin-spin coupling network diagram is presented below. This diagram, generated using Graphviz, visually represents the through-bond couplings.

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound is crucial for accurate analysis. The following protocol outlines the key steps and considerations.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that dissolves the sample and has minimal overlapping signals. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an appropriate internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the standard for ¹H NMR (0 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference (0 ppm), though secondary standards are often used for convenience.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹⁹F NMR spectra. Specific parameters may need to be optimized based on the spectrometer and desired resolution.

Caption: General workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

-

¹H NMR:

-

Spectral Width: Sufficient to cover the aromatic region (e.g., 10-12 ppm).

-

Acquisition Time: At least 2-3 seconds for good resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹⁹F NMR:

-

Spectral Width: A wide spectral width is necessary due to the large chemical shift dispersion of fluorine (e.g., 250-300 ppm).

-

Acquisition Time: Similar to ¹H NMR, 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Proton Decoupling: For a simplified spectrum showing only ¹⁹F-¹⁹F couplings, broadband proton decoupling can be employed. However, for a complete analysis, a coupled spectrum is essential.

-

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectra to the internal standard.

-

Peak Picking and Integration: Identify all peaks and integrate the corresponding signals.

-

Coupling Constant Analysis: Measure the splitting patterns to determine the J-coupling constants. For complex, second-order spectra, simulation software may be necessary for a complete and accurate analysis.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide a rich dataset for understanding the principles of spin-spin coupling in polyfluorinated aromatic compounds. A thorough analysis of these spectra, grounded in a solid theoretical framework and obtained through meticulous experimental practice, is an indispensable tool for the structural elucidation and characterization of fluorinated molecules in various scientific and industrial applications.

References

-

Lustig, E., & Diehl, P. (1966). NMR Subspectral Analysis Applied to Polyfluorobenzenes C₆HₙF₆₋ₙ. I. This compound. The Journal of Chemical Physics, 44(12), 4541–4547. [Link]

-

Lustig, E., & Diehl, P. (1966). NMR Subspectral Analysis Applied to Polyfluorobenzenes C₆HₙF₆₋ₙ. I. This compound. The Journal of Chemical Physics, 44(8), 2974-2980. [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

Kuprov, I., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1-10. [Link]

-

Yannoni, C. S., & Whipple, E. B. (1966). Anisotropies of the ¹⁹F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics, 45(10), 3803–3807. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

-

SpectraBase. (n.d.). 1,2,3,5 Tetrafluorobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Kaseman, D. C., et al. (2021). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry, 7(9), 126. [Link]

-

Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry, 224, 35-44. [Link]

-

Chalan, S., et al. (2022). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. ResearchGate. [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,5 Tetrafluorobenzene. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository. [Link]

-

ResearchGate. (2019). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. [Link]

-

Chem-Port. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetrafluorobenzene. Retrieved from [Link]

-

Laatikainen, R., et al. (1997). NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. Journal of the American Chemical Society, 119(44), 10707–10712. [Link]

-

Dharmatti, S. S., et al. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(6), 331-344. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure and Molecular Packing of 1,2,3,5-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzene Scaffolds in Molecular Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This makes fluorinated aromatic compounds, such as 1,2,3,5-tetrafluorobenzene, crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for predicting their behavior in crystalline formulations and for designing novel compounds with desired solid-state properties. The crystal structure dictates key characteristics like solubility, dissolution rate, and stability, which are critical quality attributes in drug development. This guide provides a detailed technical analysis of the crystal structure and molecular packing of this compound, offering insights into the subtle intermolecular forces that govern its solid-state architecture.

Experimental Determination: In-Situ Cryocrystallography

This compound is a liquid at room temperature, necessitating specialized techniques for the determination of its crystal structure. The primary method for such compounds is in-situ cryocrystallography. This technique allows for the growth of a single crystal directly on the diffractometer from the liquid phase at low temperatures.

Methodology: A Step-by-Step Protocol

-

Sample Preparation: A small amount of liquid this compound is sealed in a glass capillary.

-

Mounting and Cooling: The capillary is mounted on the goniometer head of a single-crystal X-ray diffractometer equipped with a cryo-cooling apparatus, typically a stream of cold nitrogen gas. The sample is cooled to just below its melting point.

-

Crystal Growth: A single crystal is grown from the liquid by a controlled cooling and annealing process. This may involve using a focused heat source, such as a laser, to create a small molten zone that is slowly moved along the capillary, promoting the growth of a single crystalline domain.[2]

-

Data Collection: Once a suitable single crystal is obtained, it is cooled to a stable low temperature (e.g., 150 K) to minimize thermal vibrations, and X-ray diffraction data are collected.

This meticulous process allows for the elucidation of the precise atomic arrangement in the solid state, which would otherwise be inaccessible for a room-temperature liquid.

Crystal Structure of this compound

The crystal structure of this compound has been determined and its crystallographic data deposited in the Cambridge Structural Database (CSD) under the deposition number 753706 . The associated research was published in Dalton Transactions in 2010. While the full detailed structural report requires specialized access, the key crystallographic parameters provide a foundation for understanding its solid-state conformation.

| Parameter | Value |

| Chemical Formula | C₆H₂F₄ |

| CCDC Deposition Number | 753706 |

| Associated Publication (DOI) | 10.1039/b925082d |

Table 1: Key Crystallographic Information for this compound.

Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is a delicate balance of attractive and repulsive non-covalent interactions. In fluorinated benzenes, the interplay between C—H···F hydrogen bonds, C—H···π interactions, and π–π stacking dictates the overall packing motif. With an increase in the fluorine content of the benzene ring, the acidity of the C-H protons is enhanced, making C—H···F interactions more significant and akin to weak hydrogen bonds.[2]

In the case of this compound, the two adjacent hydrogen atoms and the four fluorine atoms create a specific electrostatic potential surface that drives the molecular assembly. The primary intermolecular interactions governing the crystal packing are expected to be:

-